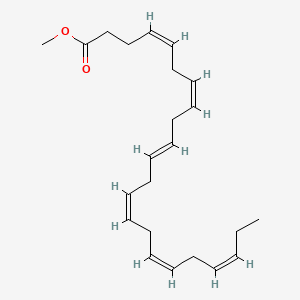
methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a polyunsaturated fatty acid methyl ester. It is known for its multiple double bonds, which are in the cis configuration except for the 10th position, which is in the trans configuration. This compound is a derivative of docosahexaenoic acid (DHA), a crucial omega-3 fatty acid found in fish oils and other marine sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid. The process begins with the extraction of DHA from natural sources, followed by its conversion to the methyl ester form using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction of DHA from fish oils, followed by purification and esterification. The process includes steps like saponification, extraction, and distillation to obtain high-purity DHA, which is then esterified to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products, especially under exposure to air and light.
Reduction: It can be reduced to form saturated or partially saturated fatty acid methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane fluidity and function.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the formulation of nutritional supplements and functional foods
Mecanismo De Acción
The mechanism of action of methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function. It can modulate signaling pathways related to inflammation and neuroprotection by interacting with specific molecular targets such as G-protein coupled receptors and ion channels .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4(Z),7(Z),10(Z),13(Z),16(Z)-docosapentaenoate
- Methyl (4Z,7Z,10Z,13Z,16Z,19Z,22Z,25Z,28Z)-tetratriaconta-4,7,10,13,16,19,22,25,28-nonaenoate
Uniqueness
Methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its trans configuration at the 10th position differentiates it from other similar compounds, affecting its reactivity and interaction with biological systems .
Propiedades
Fórmula molecular |
C23H34O2 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
methyl (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13+,17-16-,20-19- |
Clave InChI |
VCDLWFYODNTQOT-CRUNFYBJSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)OC |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




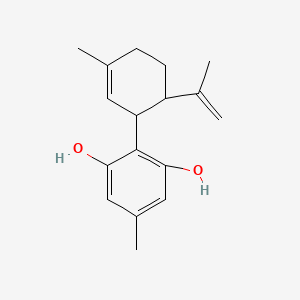
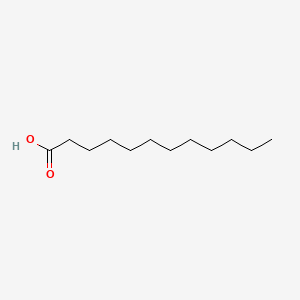
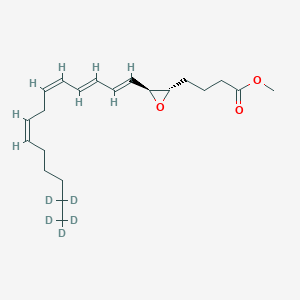
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
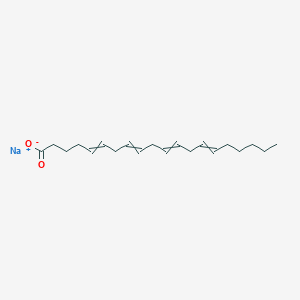
![(5S,7R,12S)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767252.png)
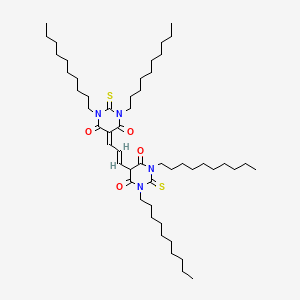
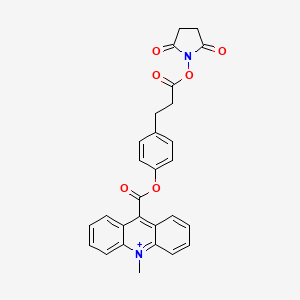
![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)
![(8S,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767300.png)

![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
